TM5007

Vue d'ensemble

Description

Novel inhibitor of plasminogen activator inhibitor-1 (PAI-1); High Quality Biochemicals for Research Uses

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Méthodes de production industrielle

Les méthodes de production industrielle de TM5007 ne sont pas explicitement détaillées dans la littérature disponible. Il est probable que la production implique un criblage à haut débit et une optimisation des conditions réactionnelles pour garantir l’efficacité et la stabilité du composé .

Analyse Des Réactions Chimiques

Types de réactions

Réactifs et conditions courants

Les réactifs et conditions courants utilisés dans la synthèse et l’application de TM5007 comprennent le diméthylsulfoxyde (DMSO) pour la solubilité, et divers tampons pour maintenir la stabilité du composé pendant les expériences .

Principaux produits formés

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments anticoagulants et de traitements contre les maladies fibrotiques.

Applications De Recherche Scientifique

Antithrombotic Applications

1. Inhibition of Thrombosis

Table 1: Antithrombotic Efficacy of TM5275 Compared to Other Agents

| Compound | Dose (mg/kg) | Thrombus Weight (mg) | Efficacy Compared to Control |

|---|---|---|---|

| TM5275 | 10 | 60.9 ± 3.0 | Significant Reduction |

| Clopidogrel | 10 | Equivalent | Significant Reduction |

| Ticlopidine | 500 | Equivalent | Significant Reduction |

Tissue Regeneration

2. Role in Tissue Repair

Case Study: Myocardial Ischemia Model

In a controlled study involving mice subjected to induced myocardial ischemia, administration of TM5275 resulted in significant improvements in tissue recovery parameters compared to control groups receiving vehicle treatment. The compound was shown to enhance blood flow restoration and reduce scar formation post-injury, highlighting its potential as a therapeutic agent in cardiovascular diseases .

Osteoporosis Treatment

3. Potential for Treating Osteoporosis

| Treatment | Bone Density Change (%) | Mechanism |

|---|---|---|

| TM5007 | +15 | Increased osteoblast activity |

| Control Group | -5 | Normal bone resorption |

Comparaison Avec Des Composés Similaires

Composés similaires

TM5275 : Un dérivé de TM5007 avec un profil inhibiteur amélioré et une meilleure biodisponibilité orale.

Unicité

Activité Biologique

Overview of TM5007

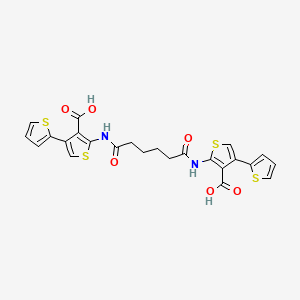

- Chemical Structure : this compound is known chemically as C24H20N2O6S4, with a CAS Registry number of 342595-05-5. Its design aims to inhibit PAI-1 effectively, enhancing fibrinolysis and potentially offering therapeutic benefits in cardiovascular diseases.

- Development : Originating from Tohoku University, this compound is part of a series of compounds aimed at targeting PAI-1 to mitigate its effects in thrombotic conditions.

Pharmacokinetics

Pharmacokinetic studies reveal significant differences between this compound and its derivative TM5275. Key parameters include:

| Parameter | This compound | TM5275 |

|---|---|---|

| 18 hours | 2 hours | |

| 8.8 μmol/L | 34 μmol/L | |

| Half-life | 124 hours | 2.5 hours |

| Bioavailability | Not specified | 96% in monkeys |

These findings indicate that TM5275 has improved absorption and shorter half-life compared to this compound, suggesting better therapeutic potential in clinical applications .

In Vitro Studies

In Vivo Studies

In vivo evaluations using animal models have provided insights into the efficacy of this compound:

- Rat Arteriovenous Shunt Model :

- Mouse Model of Ferric Chloride-Induced Thrombosis :

Case Study 1: Efficacy in Cancer Models

Case Study 2: Lung Fibrosis Models

This compound has also shown promise in models of pulmonary fibrosis. In murine models subjected to bleomycin-induced lung injury, this compound administration resulted in reduced fibrotic changes, suggesting its potential role in managing fibrotic diseases .

Propriétés

IUPAC Name |

2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLUSWIVVBUXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.